molecular formula C13H8ClF3O3S B1306954 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 885950-91-4

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Cat. No.: B1306954
CAS No.: 885950-91-4
M. Wt: 336.71 g/mol
InChI Key: ALXSEJVVJNYXOD-UHFFFAOYSA-N
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Description

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride is an organic compound with the molecular formula C13H8ClF3O3S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzenesulfonyl chloride moiety. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Photochemical Reactions: Under photo-irradiation, the compound can undergo reactions with alkenes or alkynes to form vinyl sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Palladium-Catalyzed Reactions: Reagents such as aryl boronic acids or aryl halides are used in the presence of palladium catalysts and bases like potassium carbonate or cesium carbonate.

    Photochemical Reactions: Visible light sources and photocatalysts such as iridium complexes are employed to drive the reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Vinyl Sulfones: Formed from photochemical reactions with alkenes or alkynes.

Scientific Research Applications

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, thereby increasing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the phenoxy group.

    2-(trifluoromethyl)phenylsulfonyl chloride: Similar structure but lacks the benzenesulfonyl chloride moiety.

    4-(trifluoromethyl)phenoxybenzenesulfonamide: Similar structure but contains a sulfonamide group instead of sulfonyl chloride.

Uniqueness

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride is unique due to the presence of both the trifluoromethyl and phenoxy groups, which impart specific chemical properties and reactivity. The combination of these functional groups makes it a versatile reagent in organic synthesis and various industrial applications.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O3S/c14-21(18,19)10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXSEJVVJNYXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395364
Record name 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-91-4
Record name 4-[2-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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